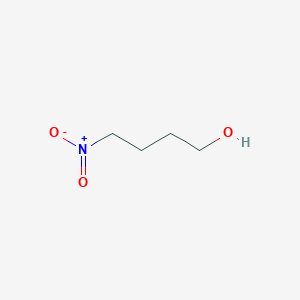
(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthol units connected through a single bond, with each naphthol unit further substituted with a phenyl group. This compound is notable for its chirality, meaning it exists in two enantiomeric forms, ® and (S), which are non-superimposable mirror images of each other. The ®-enantiomer is often used in various applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol typically involves the coupling of two naphthol units. One common method is the oxidative coupling of 2-naphthol in the presence of a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products. The purification of the final product often involves recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme interactions and chiral recognition processes.
Industry: The compound is used in the production of advanced materials, such as chiral polymers and liquid crystals.
Mécanisme D'action
The mechanism by which ®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol exerts its effects is largely dependent on its role as a chiral ligand. In asymmetric catalysis, the compound interacts with metal centers to create chiral environments that favor the formation of one enantiomer over the other. This interaction involves coordination to the metal center through the naphthol oxygen atoms, influencing the stereochemistry of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol: The enantiomer of the ®-form, with similar chemical properties but different chiral interactions.
1,1’-Bi-2-naphthol (BINOL): A related compound without the phenyl substituents, commonly used in chiral catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another binaphthyl derivative used as a chiral ligand in asymmetric synthesis.
Uniqueness
®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol is unique due to the presence of phenyl groups, which can enhance its chiral recognition abilities and provide additional steric and electronic effects in catalytic processes. This makes it a valuable tool in the synthesis of complex chiral molecules.
Propriétés
IUPAC Name |
1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXQZYUHXUTTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)
![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)


![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)




![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)
